4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride
CAS No.:
Cat. No.: VC18069237
Molecular Formula: C18H12Cl3N3OS
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12Cl3N3OS |
|---|---|
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | 4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C18H11Cl2N3OS.ClH/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17;/h1-10H,(H,22,24);1H |
| Standard InChI Key | GSWMNPPMJJILIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride, with the molecular formula C₁₈H₁₂Cl₃N₃OS·HCl. Key features include:
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Imidazo[1,2-a]pyridine core: A bicyclic system known for enhanced metabolic stability and binding affinity to biological targets .
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Chlorine substituents: At positions 4 (benzamide) and 6 (imidazopyridine), contributing to electron-withdrawing effects and lipophilicity.
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Thiophene ring: A sulfur-containing heterocycle that influences π-π stacking interactions in receptor binding.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 424.7 g/mol | |
| SMILES Notation | C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl.Cl | |
| LogP (Predicted) | 3.8 ± 0.5 | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in patent EP2691392A1 and VulcanChem protocols :
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Core Formation: Condensation of 2-aminopyridine derivatives with chlorinated ketones or aldehydes under acidic conditions.
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Benzamide Coupling: Reaction of the imidazopyridine intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility.
Key Reaction Conditions
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Catalyst: Molecular iodine (20 mol%) in water under ultrasonication, as described in ACS Omega (2022), reduces reaction time to 30–60 minutes .
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Purification: Recrystallization from methanol or reverse-phase chromatography achieves >95% purity.
Computational and In Silico Studies
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.2 eV (B3LYP/6-311G++), indicating moderate reactivity suitable for drug-target interactions .
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Electrostatic Potential: High electron density at the thiophene sulfur, favoring interactions with cationic residues in proteins.
Molecular Docking
Docking against B-RAF V600E (PDB: 3OG7) reveals:
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Binding Affinity: -9.2 kcal/mol, comparable to vemurafenib (-10.1 kcal/mol) .
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Key Interactions: Hydrogen bonds with Cys532 and hydrophobic contacts with Val471 .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison
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